cerium;sulfuric acid;hydrate
Description
Overview of Cerium's Significance in Chemical Science
Cerium is a silvery-white metal and the most abundant of the rare earth elements, making up approximately 68 parts per million of the Earth's crust. wikipedia.org Discovered in the early 19th century, cerium has become indispensable in numerous industrial and technological applications. wikipedia.orgsamaterials.com Its significance is largely due to its versatile chemical nature, particularly its ability to exist in two stable oxidation states: +3 (cerous) and +4 (ceric). wikipedia.orgresearchgate.netwikipedia.org This dual valency is a key factor in its widespread use. americanelements.comstanfordmaterials.com
Cerium's ability to easily switch between these oxidation states makes it a crucial component in catalysis. researchgate.netstanfordmaterials.com One of its most prominent roles is in automotive catalytic converters, where cerium oxide helps reduce harmful vehicle emissions by storing and releasing oxygen. stanfordmaterials.comsfa-oxford.com Beyond catalysis, cerium compounds are vital in glass and glass polishing, ceramics, and metallurgy, where they are used to enhance strength, durability, and other material properties. americanelements.comsfa-oxford.com
Diverse Oxidation States and Hydrate (B1144303) Forms of Cerium Sulfates
The interaction of cerium with sulfuric acid results in two primary series of sulfate (B86663) compounds, corresponding to its +3 and +4 oxidation states. These sulfates readily form various hydrates—crystalline compounds that incorporate water molecules into their structure.
Cerium(III) Sulfate Hydrates: Cerium in the +3 oxidation state forms cerium(III) sulfate, with the general formula Ce₂(SO₄)₃. cymitquimica.combrainly.com This compound is typically a white or off-white crystalline solid that exists in several hydrated forms, such as the octahydrate (Ce₂(SO₄)₃·8H₂O). cymitquimica.comchemimpex.combeyondchem.comsigmaaldrich.com A notable characteristic of cerium(III) sulfate is its unusual solubility behavior in water, which decreases as the temperature rises. wikipedia.org In aqueous solutions, the cerous ion (Ce³⁺) is colorless. homescience.net
Cerium(IV) Sulfate Hydrates: Cerium in the +4 oxidation state forms cerium(IV) sulfate, Ce(SO₄)₂. wikipedia.org These compounds are yellow to yellow-orange solids and are known to exist in several hydrated forms, including the tetrahydrate (Ce(SO₄)₂·4H₂O). wikipedia.orgsamaterials.comsamaterials.com Unlike its cerium(III) counterpart, cerium(IV) sulfate is a powerful oxidizing agent, especially in acidic conditions. homescience.netwikipedia.org Solutions of ceric sulfate have a distinct yellow color. homescience.netwikipedia.org The tetrahydrate form loses its water molecules when heated to 180-200 °C. wikipedia.orgsamaterials.com Additionally, complexes can form with sulfuric acid, yielding compounds with the general formula Ce(SO₄)₂ · xH₂O · yH₂SO₄. stanfordmaterials.comsamaterials.com
Interactive Table: Properties of Common Cerium Sulfate Hydrates
| Compound Name | Formula | Molar Mass (g/mol) | Appearance | Oxidation State of Cerium |
|---|---|---|---|---|
| Cerium(III) Sulfate (anhydrous) | Ce₂(SO₄)₃ | 568.42 | White solid | +3 |
| Cerium(III) Sulfate Octahydrate | Ce₂(SO₄)₃·8H₂O | 712.54 | White crystalline powder | +3 |
| Cerium(IV) Sulfate (anhydrous) | Ce(SO₄)₂ | 332.24 | Yellow solid | +4 |
| Cerium(IV) Sulfate Tetrahydrate | Ce(SO₄)₂·4H₂O | 404.30 | Yellow to yellow-orange crystals | +4 |
Data sourced from references cymitquimica.comchemimpex.comsigmaaldrich.comwikipedia.orgsigmaaldrich.com
Scope of Academic Inquiry into Cerium Sulfate Hydrate Systems
Academic research into cerium sulfate hydrates is broad, driven by their utility in various scientific and industrial domains.
Catalysis: A significant area of study involves the use of cerium sulfates as catalysts in organic synthesis. Cerium(IV) sulfate tetrahydrate has been demonstrated as an efficient and reusable heterogeneous catalyst for producing complex organic molecules like polyhydroquinolines and 2,3-dihydroquinazolin-4(1H)-ones. ajchem-a.comresearchgate.netresearchgate.net Its strong oxidizing power is leveraged in reactions such as the selective oxidation of secondary alcohols. sigmaaldrich.com Cerium(III) sulfate also serves as a catalyst in oxidation reactions for manufacturing fine chemicals. chemimpex.com
Materials Science: Researchers are exploring the use of cerium sulfate hydrates as precursors for advanced materials. For instance, cerium(III) sulfate hydrate is used in the hydrothermal synthesis of cerium oxide nanorods, with the reaction temperature controlling the nanorod dimensions. google.com Academic inquiry has also led to the creation of novel materials, such as open-framework cerium sulfate hydrates with unique, porous structures, synthesized under hydrothermal conditions. oup.comresearchgate.netoup.com These new materials are of interest for their potential in ion exchange and other applications. oup.com
Analytical Chemistry: The strong oxidizing nature of the ceric ion (Ce⁴⁺) makes cerium(IV) sulfate a valuable reagent in analytical chemistry. wikipedia.org It is widely used for redox titrations in a process known as cerimetry, where it serves as a primary standard for quantifying various reducing agents. wikipedia.org
Environmental Science: The potential for cerium compounds in environmental remediation is another focus of academic study. Cerium(III) sulfate hydrate, for example, is investigated for its role in wastewater treatment processes to effectively remove heavy metals and other pollutants. chemimpex.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
95838-16-7 |
|---|---|
Molecular Formula |
C18H14I2O3 |
Molecular Weight |
532.1 g/mol |
IUPAC Name |
(4-hydroxy-3,5-diiodophenyl)-(2-propan-2-yl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C18H14I2O3/c1-9(2)18-15(11-5-3-4-6-14(11)23-18)16(21)10-7-12(19)17(22)13(20)8-10/h3-9,22H,1-2H3 |
InChI Key |
ZRBISRXULNIITH-UHFFFAOYSA-N |
SMILES |
O.OS(=O)(=O)O.[Ce] |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies for Cerium Sulfate Hydrates
Hydrothermal Synthesis Routes for Crystalline Cerium Sulfate (B86663) Hydrates
Hydrothermal synthesis is a powerful method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique is particularly effective for crystallizing salts that are otherwise difficult to obtain in a well-ordered state.
Synthesis of Open-Framework Cerium Sulfate Hydrates
Open-framework structures are characterized by pores or channels within the crystal lattice. In the context of cerium sulfate hydrates, these structures are of interest for their potential applications in catalysis and ion exchange.
Hydrothermal synthesis has been successfully employed to create novel open-framework cerium sulfate hydrates. oup.comacs.org For instance, an acidic cerium sulfate hydrate (B1144303), H₃O[Ce(SO₄)₂(H₂O)₃]·H₂O, was synthesized and characterized by single-crystal X-ray diffraction. jlu.edu.cn This compound possesses a layered anionic framework constructed from CeO₉ tetradecahedra and SO₄ tetrahedra. jlu.edu.cn The hydronium ions (H₃O⁺) and additional water molecules are located within the apertures of these inorganic layers, balancing the charge and stabilizing the three-dimensional structure through hydrogen bonding. jlu.edu.cn Another example is a piperazine-templated two-dimensional cerium sulfate, [C₄N₂H₁₂]₃[Ce₂(SO₄)₆(H₂O)₂], which also exhibits a layered structure. researchgate.net
The synthesis of these materials typically involves heating a mixture of a cerium salt, sulfuric acid, and often an organic template (like piperazine) in a sealed vessel at elevated temperatures. The template can direct the formation of the open-framework structure.
Wet Chemical Precipitation Techniques
Wet chemical precipitation represents a more traditional and widely used approach for the synthesis of cerium sulfate hydrates. These methods are generally straightforward and can be scaled for industrial production.
Preparation from Cerium Oxide or Hydroxide (B78521) and Concentrated Sulfuric Acid
A common and historically significant method for producing cerium(IV) sulfate involves the direct reaction of cerium(IV) oxide (CeO₂) or cerium hydroxide (Ce(OH)₄) with concentrated sulfuric acid. sciencemadness.orgwikipedia.org
The reaction with cerium(IV) oxide is typically carried out by heating a mixture of finely calcined CeO₂ with an excess of concentrated sulfuric acid (e.g., 96-98%) at temperatures ranging from 150°C to 200°C with vigorous stirring. jst.go.jpsciencemadness.org The mixture's color changes from pale yellow to a dense, brick-red paste, indicating the formation of cerium(IV) sulfate. sciencemadness.org The reaction can be represented by the following equation:
CeO₂ + 2H₂SO₄ → Ce(SO₄)₂ + 2H₂O sciencemadness.org
After cooling, the resulting paste can be diluted with a solvent like ethanol (B145695) or glacial acetic acid to precipitate the product, which is then filtered and washed. sciencemadness.org The dissolution rate of cerium(IV) oxide is a key factor and is influenced by the sulfuric acid concentration, reaction temperature, and the particle size of the CeO₂. jst.go.jp Higher acid concentrations and temperatures increase the dissolution rate, while larger particle sizes decrease it. jst.go.jp
Similarly, high-purity cerium hydroxide can be used as the starting material. The process involves dissolving cerium hydroxide in concentrated sulfuric acid, followed by crystallization, cooling, and filtration to obtain the hydrated cerium sulfate. google.com
Table 1: Reaction Parameters for Synthesis from Cerium Oxide
| Parameter | Optimal Range | Impact |
|---|---|---|
| H₂SO₄ Concentration | 96–98% | Prevents Ce⁴⁺ hydrolysis. |
| Reaction Temperature | 150–200°C | Ensures complete dissolution of CeO₂. jst.go.jp |
| CeO₂ Particle Size | Smaller | Increases dissolution rate. jst.go.jp |
| Agitation | Vigorous | Promotes reaction completion. sciencemadness.org |
Utilization of Different Cerium Precursor Salts
While cerium oxide and hydroxide are common starting materials, other cerium salts can also be used as precursors. The choice of precursor can influence the properties of the final product. For instance, cerium(III) salts such as cerium(III) acetate (B1210297), cerium(III) nitrate, and cerium(III) chloride can be oxidized in the presence of sulfate ions to yield cerium(IV) sulfate. rsc.orgnih.gov
One approach involves dissolving a cerium(III) salt, like cerium carbonate, in sulfuric acid to form a cerous sulfate solution. google.com This can then be oxidized to produce cerium(IV) sulfate. The use of different precursor anions (e.g., acetate, nitrate, chloride) can affect the physicochemical properties of the resulting cerium-containing nanoparticles, including their stability and surface chemistry. nih.gov Microwave-assisted synthesis has also been explored using various cerium precursors, including ceric sulfate, to produce cerium oxide nanoparticles, highlighting the versatility of different starting materials. researchgate.net
Electrochemical Approaches to Cerium Sulfate Synthesis
Electrochemical methods offer a clean and efficient route for the synthesis of cerium(IV) sulfate, primarily through the oxidation of cerium(III) sulfate. This process is often used for the regeneration of Ce(IV) in industrial applications where it is used as an oxidizing agent. soton.ac.uk
The electrochemical oxidation of Ce(III) to Ce(IV) is carried out in an electrolytic cell containing an aqueous sulfuric acid solution. google.com The fundamental reaction at the anode is:
Ce³⁺ → Ce⁴⁺ + e⁻
Challenges in this process include managing the solubility of both Ce(III) and Ce(IV) sulfates, as their concentrations can affect the efficiency of the electrolysis. google.com Research has focused on optimizing parameters such as electrolyte concentration, temperature, and cell design to improve current efficiency and product yield. soton.ac.ukgoogle.com For instance, it has been found that the solubility of Ce(IV) in methanesulfonic acid is significantly higher than in sulfuric acid, which can be advantageous in certain electrochemical synthesis setups. wikipedia.org
Control over Hydration State and Acid Complexation in Synthesis
The number of water molecules in the crystal structure (the hydration state) of cerium sulfate can vary, with common forms including the tetrahydrate (Ce(SO₄)₂·4H₂O) and other hydrates with 8 or 12 water molecules. wikipedia.org The synthesis conditions play a crucial role in determining the final hydration state.
Anhydrous cerium(IV) sulfate can be obtained by heating the hydrated salt to 180-200°C. wikipedia.org Conversely, the tetrahydrate can be formed by exposing the anhydrous salt to moist air or by dissolving it in dilute sulfuric acid and allowing it to evaporate. The temperature of the sulfuric acid during synthesis can also influence whether a basic sulfate or the anhydrous salt is formed. sciencemadness.org
Furthermore, cerium(IV) sulfate can form complexes with sulfuric acid, represented by the general formula Ce(SO₄)₂·xH₂O·yH₂SO₄. samaterials.comstanfordmaterials.com The presence of excess sulfuric acid during synthesis helps to stabilize the Ce(IV) ion and prevent its hydrolysis. The degree of acid complexation can be controlled by the concentration of sulfuric acid used in the reaction and subsequent washing steps. Washing the product with a solvent like ethanol is preferred over acetic acid to minimize sulfate loss and prevent unwanted esterification reactions.
Crystallographic and Structural Investigations of Cerium Sulfate Hydrates
Powder X-ray Diffraction (XRD) Analysis
Phase Identification of Hydrates and Decomposition Products
Cerium sulfate (B86663) can form a variety of stable hydrates, with the number of water molecules of crystallization varying. Known hydrates include those with 12, 9, 8, 5, 4, and 2 water molecules. wikipedia.org The identification of these phases and their decomposition products is crucial for understanding their properties and potential applications.
Cerium(III) sulfate exists in several hydrated forms. The nonahydrate (Ce₂(SO₄)₃·9H₂O) possesses a hexagonal crystal structure, while the octahydrate (Ce₂(SO₄)₃·8H₂O) and tetrahydrate (Ce₂(SO₄)₃·4H₂O) have monoclinic crystal structures. wikipedia.org A study identified two new hydrated cerium(III) sulfates: Ce₂(SO₄)₃·4H₂O and β-Ce₂(SO₄)₃·8H₂O. The former has two non-equivalent cerium atoms, one nine- and one ten-fold coordinated to oxygen atoms, forming helical chains. The latter represents a new structure type among octahydrated rare-earth sulfates. chalmers.se
Cerium(IV) sulfate also forms several hydrates, with the tetrahydrate (Ce(SO₄)₂·4H₂O) being a common form. wikipedia.org This tetrahydrate has two polymorphic forms, α-Ce(SO₄)₂·4H₂O and β-Ce(SO₄)₂·4H₂O. Both are orthorhombic but crystallize in different space groups, Fddd and Pnma, respectively. chalmers.se In both structures, the cerium atom is coordinated to four water molecules and four sulfate groups, but the arrangement of these ligands differs, leading to geometrical isomerism. chalmers.se
The thermal decomposition of these hydrates has been a subject of investigation. When heated, cerium(IV) sulfate hydrate (B1144303) loses its water of crystallization, becoming an anhydrous salt at 180-200°C, and decomposes above 350°C to form cerium oxide sulfate. samaterials.com The dehydration of Ce(SO₄)₂·4H₂O can occur in one or two steps depending on the polymorph, ultimately forming anhydrous Ce(SO₄)₂. chalmers.se Further heating leads to the decomposition of the anhydrous form into the final product, CeO₂, with the formation of intermediate oxysulfate species. chalmers.seresearchgate.net The thermal decomposition of cerium(III) sulfate octahydrate also proceeds through the formation of an oxysulfate before yielding cerium oxide. researchgate.net
The following table summarizes the identified phases of cerium sulfate hydrates and their decomposition products.
| Compound | Formula | Crystal System | Space Group | Key Structural Features / Decomposition Products |
| Cerium(III) Sulfate Nonahydrate | Ce₂(SO₄)₃·9H₂O | Hexagonal | P6₃/m | - |
| Cerium(III) Sulfate Octahydrate | Ce₂(SO₄)₃·8H₂O | Monoclinic | P2₁/c | Decomposes to CeO₂ via an intermediate oxysulfate. wikipedia.orgresearchgate.net |
| β-Cerium(III) Sulfate Octahydrate | β-Ce₂(SO₄)₃·8H₂O | Monoclinic | Pn | Layers of [Ce(H₂O)₄(SO₄)]ⁿ⁺ held together by sulfate groups. chalmers.se |
| Cerium(III) Sulfate Tetrahydrate | Ce₂(SO₄)₃·4H₂O | Monoclinic | P2₁/n | Helical chains of edge-sharing cerium polyhedra. chalmers.se |
| α-Cerium(IV) Sulfate Tetrahydrate | α-Ce(SO₄)₂·4H₂O | Orthorhombic | Fddd | Layers of Ce(H₂O)₄(SO₄)₂ held by hydrogen bonds. chalmers.se |
| β-Cerium(IV) Sulfate Tetrahydrate | β-Ce(SO₄)₂·4H₂O | Orthorhombic | Pnma | Layers of Ce(H₂O)₄(SO₄)₂ held by hydrogen bonds; isostructural with U(SO₄)₂·4H₂O. chalmers.sescispace.com |
| Cerium Oxide Sulfate | CeO(SO₄) | - | - | Intermediate in the decomposition of cerium sulfates. researchgate.net |
| Cerium Dioxide | CeO₂ | - | - | Final decomposition product of cerium sulfates. chalmers.seresearchgate.net |
Rietveld Refinement for Structural Parameters
Rietveld refinement is a powerful technique used to analyze powder X-ray diffraction (XRD) data, allowing for the determination of detailed structural parameters of crystalline materials. This method has been instrumental in elucidating the complex structures of cerium sulfate hydrates.
For instance, the crystal structure of a polymorphic phase of Ce(SO₄)₂·4H₂O, which crystallizes in the orthorhombic space group Pnma, was determined using X-ray diffractometer data. scispace.com The refinement of 1409 reflections resulted in a final R-value of 0.040. scispace.com This analysis revealed that the structure is composed of layers with the empirical formula Ce(SO₄)₂ held together by hydrogen bonds from the water molecules. The cerium atom is eight-coordinated by four water molecules and four oxygen atoms from the sulfate groups, forming a square antiprismatic configuration. scispace.com The average Ce-O distance was determined to be 2.326 Å. scispace.com
Similarly, the crystal structures of two polymorphs of Ce(SO₄)₂·4H₂O were reported, with one crystallizing in the Fddd space group and the other in the Pnma space group. chalmers.se Rietveld refinement of powder XRD data has also been used to study the phase composition and structural changes in cerium-based abrasives during calcination at different temperatures. researchgate.netresearchgate.net
The table below presents some structural parameters for cerium sulfate hydrates obtained through Rietveld refinement and other single-crystal X-ray diffraction studies.
| Compound | Formula | Space Group | Unit Cell Parameters | Average Ce-O Bond Length (Å) |
| β-Ce(SO₄)₂·4H₂O | Ce(SO₄)₂·4H₂O | Pnma | a = 14.6019(2) Å, b = 11.0546(2) Å, c = 5.6340(1) Å | 2.326 chalmers.sescispace.com |
| α-Ce(SO₄)₂·4H₂O | Ce(SO₄)₂·4H₂O | Fddd | a = 5.6587(1) Å, b = 12.0469(2) Å, c = 26.7201(3) Å | - |
| [H₃O][Ce(SO₄)₂]·H₂O | [H₃O][Ce(SO₄)₂]·H₂O | P2₁/n | a = 9.359(4) Å, b = 9.926(4) Å, c = 8.444(3) Å, β = 96.53(9)° | 2.454(7) - 2.626(6) researchgate.net |
| NaCe(SO₄)₂·H₂O | NaCe(SO₄)₂·H₂O | P3₁21 | - | 2.477 - 2.584 scispace.com |
Investigations of Open-Framework Structures
Open-framework structures are crystalline solids containing pores or channels, which can host guest molecules or ions. nih.govescholarship.org The synthesis and characterization of open-framework cerium sulfates are of interest due to their potential applications in areas such as ion exchange and catalysis. oup.com
A novel three-dimensional open-framework cerium sulfate hydrate, [Ceᴵᴵᴵ(SO₄)₁.₅(HSO₄)₀.₅]·0.5H₃O, has been synthesized hydrothermally. oup.comoup.com Its structure was characterized by single-crystal XRD. oup.comoup.com This compound features a unique open-framework structure with CeO₇ polyhedra as the basic building units. These polyhedra are connected to SO₄ tetrahedra in a strictly alternating manner, forming an eight-membered ring channel system along the b-axis and several types of four-membered windows. oup.comoup.com The protonated water molecules (H₃O⁺) are located within these channels and windows. oup.com
The formation of such open-framework structures highlights the versatility of cerium's coordination chemistry. The ability of cerium to exist in multiple oxidation states and adopt high coordination numbers contributes to the formation of novel framework architectures. oup.com Hydrothermal synthesis has proven to be a valuable method for crystallizing these complex structures. oup.com
Another example is a mixed-valence chromium(III)-cerium(III)/(IV) sulfate, CrCeᴵᴵᴵ₇Ceᴵⱽ₆(HSO₄)₆(SO₄)₂₁·75H₂O, which also possesses an open-framework structure. researchgate.net These findings demonstrate the potential for creating a variety of open-framework materials based on cerium sulfate with diverse structural features and potential functionalities. nih.govoup.com
Spectroscopic Characterization and Electronic Structure Research
UV-Visible Spectroelectrochemistry for Oxidation State Analysis
UV-Visible (UV-Vis) spectroelectrochemistry is a powerful technique used to analyze the oxidation states of cerium in solution by correlating electrochemical changes with spectroscopic responses. basinc.com This method allows for the in-situ monitoring of changes in the Ce(III) and Ce(IV) concentrations as a function of applied potential. nih.govresearchgate.net
Research on cerium nanoparticles (CNPs) synthesized from various precursors, including cerium(III) sulfate (B86663), has utilized in-situ UV-Visible spectroelectrochemistry to monitor the surface chemistry. nih.gov The UV-Vis spectra of these nanoparticles show distinct absorption peaks corresponding to the different oxidation states of cerium. nih.govresearchgate.net Specifically, an absorption peak at approximately 252 nm is characteristic of Ce³⁺, while a peak around 290 nm is attributed to Ce⁴⁺. nih.gov In the case of cerium nanoparticles synthesized from cerium(III) sulfate (CNPs-S), the peak corresponding to Ce³⁺ is notably more prominent, indicating a higher concentration of the reduced state on the nanoparticle surface. nih.gov
Other studies have identified different absorption maxima for cerium species, which can be influenced by the chemical environment, such as the solvent and complexing agents. For instance, Ce(IV) can be quantified at 320 nm following its formation from the oxidation of Ce(III). researchgate.net In sulfuric acid media, Ce(IV) has been monitored at 360 nm. jmaterenvironsci.com The intense yellow color of some Ce(IV) sulfate solutions allows for endpoint detection in titrations and corresponds to an absorption maximum at 460 nm for certain complexes. core.ac.uk The significant differences in the electronic structures of Ce³⁺ and Ce⁴⁺ are the basis for these spectroscopic distinctions. osti.gov
Table 1: Reported UV-Vis Absorption Wavelengths for Cerium Oxidation States This interactive table summarizes key absorption data from research findings. Click on headers to sort.
| Oxidation State | Reported Wavelength (λmax) | Medium/Context | Source(s) |
|---|---|---|---|
| Ce(III) | ~252 nm | Cerium Nanoparticles (from sulfate precursor) | nih.gov |
| Ce(IV) | ~290 nm | Cerium Nanoparticles | nih.gov |
| Ce(IV) | 320 nm | Aqueous solution after oxidation of Ce(III) | researchgate.net |
| Ce(IV) | 360 nm | Sulfuric Acid | jmaterenvironsci.com |
Surface Chemistry and Oxidation State Distribution
The surface chemistry of cerium compounds, particularly in the context of cerium oxides and sulfated ceria, is dominated by the facile redox equilibrium between Ce(III) and Ce(IV) oxidation states. researchgate.net This redox behavior is fundamental to the material's applications in catalysis, where its ability to store and release oxygen is paramount. researchgate.netaps.org The distribution of these oxidation states on the surface is not uniform and is heavily influenced by the material's structure, synthesis method, and the surrounding chemical environment. researchgate.netnih.gov
Coexistence of Ce(III) and Ce(IV) on Surfaces
It is well-established that Ce(III) and Ce(IV) states coexist on the surfaces of cerium-based materials. nih.gov The ratio of Ce³⁺ to Ce⁴⁺ is a critical parameter that dictates the material's surface properties and reactivity. nih.gov Techniques such as X-ray Photoelectron Spectroscopy (XPS) are instrumental in quantifying this distribution. mdpi.comfrontiersin.org
For sulfated cerium oxide, XPS studies confirm the presence of mixed valences. mdpi.com The deconvolution of the Ce 3d spectrum reveals distinct peaks corresponding to each oxidation state. The formation of sulfates on the surface of cerium oxide has been observed to be accompanied by the reduction of Ce(IV) to Ce(III). researchgate.net In studies of cerium nanoparticles synthesized from cerium(III) sulfate, XPS analysis showed a significant presence of Ce³⁺ on the surface. nih.gov The anion of the precursor salt used in synthesis has been shown to significantly affect the resulting Ce³⁺/Ce⁴⁺ ratio on the nanoparticle surface. nih.govresearchgate.net
Table 2: XPS Binding Energies for Cerium Oxidation States on Sulfated Ceria This interactive table provides XPS data for identifying cerium oxidation states. Click on headers to sort.
| Oxidation State | Orbital | Binding Energy (eV) | Note | Source(s) |
|---|---|---|---|---|
| Ce(IV) | 3d₅/₂ | 884.4 | Primary Peak | mdpi.com |
| Ce(IV) | 3d₃/₂ | 915.8 | Satellite Peak | mdpi.com |
| Ce(III) | 3d₅/₂ | 881.1 | Satellite Peak | mdpi.com |
Role of Oxygen Vacancies in Surface Chemistry
The coexistence of Ce(III) and Ce(IV) on the surface is intrinsically linked to the presence of oxygen vacancies (Oᵥ). nih.govnih.gov The reduction of two Ce⁴⁺ ions to two Ce³⁺ ions occurs to maintain charge neutrality when a neutral oxygen atom is removed from the lattice, creating a vacancy. nih.gov These oxygen vacancies are not merely defects but are critical to the functionality of ceria-based materials, underpinning their oxygen storage capacity and catalytic performance. researchgate.netnih.gov
Oxygen vacancies act as active sites that profoundly influence the surface's electronic structure and reactivity. nih.govrsc.org They can dramatically alter the adsorption and subsequent reactions of various molecules on the surface. researchgate.net The concentration of these vacancies, and consequently the surface chemistry, is dependent on factors like the exposed crystal facets of the material. nih.gov Theoretical and experimental studies have shown that the formation energy of oxygen vacancies is lower on the surface compared to the bulk material. researchgate.net The presence of these vacancies and the associated Ce³⁺ sites can weaken the bonds of adsorbed molecules, thereby lowering energy barriers for chemical reactions. nih.gov Furthermore, subsurface oxygen vacancies have been identified as playing a crucial role in the formation and stabilization of vacancy clusters on the surface. nih.gov
Thermal Decomposition and Transformation Pathways
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial techniques for studying the thermal decomposition of cerium sulfate (B86663) hydrates. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material, revealing exothermic and endothermic transitions.
The initial stage of heating cerium sulfate hydrates involves the loss of water molecules. This dehydration process often occurs in multiple, sometimes overlapping, steps. For instance, the dehydration of cerium(III) sulfate octahydrate (Ce₂(SO₄)₃·8H₂O) begins at approximately 40°C, with the rate peaking around 100°C. ukim.mkkirj.ee The dehydration of cerium(IV) sulfate tetrahydrate (Ce(SO₄)₂·4H₂O) occurs in stages between 20°C and 300°C. lew.ro Specifically, weight loss is observed between 80°C–140°C and 140°C–300°C, corresponding to the loss of its four water molecules. techscience.com Studies on cerium(III) sulfate pentahydrate (Ce₂(SO₄)₃·5H₂O) show that dehydration starts around 75°C and is complete by approximately 275-300°C, resulting in the anhydrous form. vulcanchem.com The number of water molecules in the hydrate (B1144303) (e.g., nonahydrate, octahydrate, pentahydrate) influences the specific dehydration temperatures and steps. akjournals.comwikipedia.org For example, β-Ce₂(SO₄)₃·8H₂O undergoes a three-step dehydration, forming Ce₂(SO₄)₃·5H₂O, Ce₂(SO₄)₃·4H₂O, and finally the anhydrous Ce₂(SO₄)₃. chalmers.se
Table 1: Dehydration Temperatures for Various Cerium Sulfate Hydrates
| Compound | Dehydration Start Temperature (°C) | Dehydration End/Anhydrous Formation Temperature (°C) | Source |
|---|---|---|---|
| Ce₂(SO₄)₃·8H₂O | ~40 | - | ukim.mkkirj.ee |
| Ce(SO₄)₂·4H₂O | 20 | 300 | lew.ro |
| Ce₂(SO₄)₃·5H₂O | ~75 | 275-300 | vulcanchem.com |
| β-Ce₂(SO₄)₃·8H₂O | Three-step process leading to anhydrous form | chalmers.se |
Following dehydration, the anhydrous cerium sulfate undergoes further decomposition at higher temperatures, forming various intermediate compounds. In an oxidizing atmosphere, the decomposition of anhydrous Ce₂(SO₄)₃ can lead to the formation of an oxysulfate, CeO(SO₄), as an intermediate species before the final product, CeO₂, is formed. chalmers.se Some studies suggest the formation of intermediates like 3CeO₂·4SO₃ during the decomposition of cerium(IV) sulfate tetrahydrate. lew.ro The decomposition of anhydrous Ce₂(SO₄)₃ in air typically proceeds through the formation of an oxysulfate. researchgate.net However, under certain conditions, cerium sulfate can decompose directly to the oxide without forming an oxysulfate intermediate. kirj.ee The decomposition of Ce(SO₄)₂ has been reported to form both Ce₂(SO₄)₃ and CeOSO₄ as intermediates when calcined at 550°C. techscience.com
The final stage of thermal decomposition involves the breakdown of sulfate groups to form cerium oxide (CeO₂). For cerium(III) sulfate, the decomposition of the sulfate groups to the oxide occurs at temperatures above 700°C. mdpi.com In an oxygen-containing atmosphere, the decomposition can be represented by the reaction: Ce₂(SO₄)₃ + 1/2O₂ → 2CeO₂ + 3SO₃. The decomposition of cerium(IV) sulfate to cerium oxide sulfate begins above 350°C. samaterials.comstanfordmaterials.com The complete decomposition to CeO₂ from cerium(IV) sulfate tetrahydrate is reported to occur by 930°C, with a significant endothermic effect at 920°C. lew.ro
Influence of Decomposition Atmosphere (e.g., Argon, Dry Air, Vacuum)
The atmosphere under which thermal decomposition occurs significantly impacts the process. Decomposition in a vacuum initiates at lower temperatures compared to atmospheric pressure. researchgate.net In an argon atmosphere, Ce₂(SO₄)₃ is stable up to 870°C. researchgate.net The decomposition of cerium sulfates in air or argon atmospheres can occur in a single step at temperatures between 700 to 900°C. osti.gov In contrast, under a hydrogen-argon (H₂-Ar) atmosphere, the decomposition of cerium sulfate occurs in a single step at lower temperatures, between 500 to 680°C. osti.gov Studies on cerium(III) acetate (B1210297) hydrate, a related cerium precursor, have shown significant differences in the decomposition pathway between argon and dry air atmospheres, highlighting the crucial role of the surrounding gas phase. dergipark.org.tr
In Situ and Ex Situ Techniques for Decomposition Mechanism Elucidation (e.g., TG/DTA-MS, High-Temperature XRD)
To gain a deeper understanding of the complex decomposition mechanisms, a combination of in situ and ex situ analytical techniques is employed. In situ techniques, such as thermogravimetry/differential thermal analysis coupled with mass spectrometry (TG/DTA-MS), allow for the simultaneous analysis of mass loss, thermal events, and evolved gas composition during the heating process. dergipark.org.trresearchgate.net High-temperature X-ray diffraction (HT-XRD) provides real-time crystallographic information, enabling the identification of intermediate phases as they form and transform at elevated temperatures. dergipark.org.tr Ex situ techniques involve heating the sample to a specific temperature, cooling it down, and then analyzing the resulting material using methods like X-ray diffraction (XRD) to identify the crystalline phases present at different stages of decomposition. vulcanchem.comresearchgate.net These combined approaches provide a comprehensive picture of the structural and chemical changes occurring during the thermal decomposition of cerium sulfate hydrates.
Impact of Precursor Identity on Decomposition Products and Crystallinity
The identity of the starting cerium compound, or precursor, has a notable effect on the characteristics of the final decomposition products, particularly the crystallinity of the resulting cerium oxide. Different precursors, such as cerium(III) nitrate, cerium(III) acetate, or cerium(IV) ammonium (B1175870) nitrate, will have different decomposition pathways and temperatures. lew.rodergipark.org.trresearchgate.net The use of different cerium precursors, including various hydrated forms of cerium sulfate, can influence the particle size, morphology, and surface properties of the final ceria product. rsc.orgrsc.org For instance, the crystallinity of CeO₂ obtained from the thermal decomposition of cerium(IV) sulfate tetrahydrate is dependent on the precursor used. lew.ro The choice of precursor is a critical parameter in synthesizing ceria with desired properties for various applications.
Solution Chemistry and Complexation Behavior
Factors Influencing Solubility in Aqueous Media
The dissolution of cerium sulfate (B86663) hydrate (B1144303) is not straightforward, with several variables significantly impacting its solubility. These include the pH of the medium, temperature, the compound's specific crystalline form, and the presence of other ions in the solution.
The pH of the aqueous solution plays a critical role in the solubility of cerium sulfate. Generally, cerium sulfate exhibits greater solubility in acidic conditions. bloomtechz.comchemeurope.com In neutral solutions, the highly-charged Ce(IV) ion is prone to hydrolysis, which can lead to the slow decomposition of the solution and the precipitation of the light yellow oxide, CeO₂. chemeurope.comwikipedia.org The solubility of Ce(IV) compounds, in particular, is noted to be higher at a pH below 5. researchgate.net
Studies on the solubility in sulfuric acid have shown that the concentration of the acid itself is a key factor. For instance, the solubility of both ceric (Ce(IV)) and cerous (Ce(III)) sulfates can decrease as the concentration of sulfuric acid increases, a phenomenon attributed to the common ion effect. researchgate.net
For cerium(IV) sulfate, specific data quantifies this trend, showing a significant drop in solubility as the temperature rises. wikipedia.orgsmolecule.com
Table 1: Solubility of Cerium(IV) Sulfate at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 21.4 |
| 20 | 9.84 |
| 60 | 3.87 |
Data sourced from multiple references. wikipedia.orgsmolecule.com
The specific crystalline form and the degree of hydration of cerium sulfate also influence its solubility characteristics. bloomtechz.com Cerium sulfate can exist in an anhydrous state as well as in several hydrated forms. chemeurope.comwikipedia.orgwikipedia.org For example, cerium(IV) sulfate is known to form hydrates with 4, 8, or 12 water molecules (xH₂O), while cerium(III) sulfate has known hydrates with 2, 4, 5, 8, 9, and 12 water molecules. chemeurope.comwikipedia.orgwikipedia.org
These different forms possess distinct crystal lattice structures and hydration energies, which can lead to variations in how they dissolve. bloomtechz.comsmolecule.com Anhydrous cerium sulfate, for example, may have different dissolution behavior compared to its hydrated counterparts due to the energy required to break down the crystal lattice versus the energy released upon hydration of the ions. smolecule.com The crystal structure of these hydrates can be complex, with monoclinic and hexagonal structures reported for different hydrates of cerium(III) sulfate. wikipedia.org
The presence of other ions in a solution can significantly alter the solubility of cerium sulfate. bloomtechz.com One of the primary mechanisms for this is the "common ion effect." When the solution already contains sulfate ions (for example, from the addition of sulfuric acid), the equilibrium of the dissolution reaction is pushed back towards the solid, undissolved salt, thereby decreasing the solubility of the cerium sulfate. researchgate.net
Furthermore, cerium compounds can participate in ion exchange reactions. bloomtechz.comdtic.mil For example, studies on ceric phosphate (B84403) have shown that it can exchange ions with alkali metals. dtic.mil Such competitive interactions with other ions for positions in the solution or at solid-liquid interfaces can alter the equilibrium and solubility characteristics of the cerium sulfate system. bloomtechz.com
Redox Chemistry of the Ce(III)/Ce(IV) Couple in Solution
The Ce(III)/Ce(IV) redox couple is a cornerstone of cerium chemistry, widely utilized in various applications due to its accessible 4f¹/4f⁰ electron transition. rsc.orgnih.govnih.gov In sulfuric acid, the electrochemical behavior of this couple is complex and has been the subject of extensive investigation. nih.govresearchgate.netsrce.hr The standard redox potential of the Ce³⁺/Ce⁴⁺ couple is significantly influenced by the electrolyte composition, ranging from approximately 1.44 V vs. SHE in sulfuric acid to 1.74 V vs. SHE in perchloric acid. researchgate.net This tunability is due to the strong complexation between Ce⁴⁺ and sulfate or bisulfate anions. acs.orgumich.edu
The concentration of sulfuric acid and the operating temperature significantly affect the redox behavior. An increase in sulfuric acid concentration tends to decrease the redox peak currents, while elevated temperatures are generally favorable, leading to increased peak currents and decreased peak potential separation. researchgate.net
Electron Transfer Mechanisms (Inner-sphere vs. Outer-sphere)
The mechanism of electron transfer for the Ce(III)/Ce(IV) couple in sulfuric acid involves a notable structural change between the two oxidation states. Spectroscopic evidence confirms that Ce³⁺ is coordinated by nine water molecules, forming [Ce(H₂O)₉]³⁺. nih.govacs.org In contrast, the smaller and more highly charged Ce⁴⁺ ion is strongly complexed by bisulfate ions, with the dominant species identified as [Ce(H₂O)₆(HSO₄)₃]⁺. nih.govacs.org
Despite this significant change in the inner coordination sphere, kinetic studies on different electrode surfaces (such as platinum and glassy carbon) show that the kinetics are largely independent of the electrode material. nih.gov This observation strongly suggests an outer-sphere electron-transfer mechanism, where the electron transfer occurs without a direct bond between the reactant and the electrode surface. nih.gov
A two-step mechanism has been proposed to reconcile the structural changes with the outer-sphere kinetic behavior. nih.govacs.org This mechanism involves a chemical step (C) preceding the electron transfer step (E), known as a CE mechanism. nih.govacs.org In this model, the Ce⁴⁺ complex first undergoes a ligand exchange, where bisulfate anions are exchanged with water molecules, followed by a rate-determining outer-sphere electron transfer step that can be described by Marcus theory. nih.gov This multi-step process explains the observed kinetic asymmetry and the shift in redox potential with acid concentration. nih.govacs.org
Ligand Exchange Dynamics in Redox Reactions
Dynamic ligand exchange processes play a crucial role in the redox chemistry of cerium. rsc.orgnih.govnih.gov The reactivity of cerium complexes is often controlled by both ligand reorganization and ligand redistribution processes. nih.govnih.gov Ligand reorganization is directly linked to the kinetics of the chemical oxidation reaction, while ligand redistribution and exchange can dictate the final products isolated from the reaction. rsc.orgnih.govnih.gov
The metal-ligand bonds in trivalent lanthanide complexes are predominantly ionic, leading to faster rates of ligand exchange compared to the more covalent bonds found in transition metal systems. nih.gov This lability can be controlled through ancillary ligand design, such as using bulky or multidentate ligands, to enforce specific coordination environments. nih.gov
In the context of the Ce(III)/Ce(IV) redox couple in sulfuric acid, ligand exchange is a key component of the proposed two-step charge-transfer mechanism. nih.govacs.org The initial step involves the exchange of bisulfate ligands in the [Ce(H₂O)₆(HSO₄)₃]⁺ complex with water molecules from the solvent. nih.gov This chemical step precedes the actual electron transfer, highlighting the intimate connection between ligand dynamics and the redox event. nih.govacs.org Understanding these dynamic processes is essential for controlling the redox chemistry of molecular lanthanide complexes. nih.govresearchgate.net
Autoreduction Phenomena
Solutions of cerium(IV) sulfate in sulfuric acid can exhibit autoreduction, a phenomenon where Ce(IV) is slowly reduced to Ce(III) without the addition of an external reducing agent. Neutral solutions of ceric sulfate are known to slowly decompose, depositing the light yellow cerium(IV) oxide (CeO₂). wikipedia.org
Catalytic Applications and Reaction Mechanisms
Heterogeneous Catalysis
In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, often as a solid in a liquid or gaseous reaction mixture. This configuration offers significant advantages, including ease of separation and potential for catalyst recycling.
Cerium(IV) sulfate (B86663) tetrahydrate, with the chemical formula Ce(SO₄)₂·4H₂O, has emerged as a novel and effective inorganic solid acidic catalyst. cjcatal.comajchem-a.com This yellow crystalline solid is utilized in various industries as a catalyst and a raw material for producing other cerium salts. stanfordmaterials.com Its catalytic activity is attributed to its nature as a Lewis acid. The compound is soluble in cold water and hot acids but decomposes in hot water. stanfordmaterials.com When heated, it first dehydrates and becomes an anhydrous salt at temperatures between 180-200°C, before decomposing into cerium oxide sulfate above 350°C. stanfordmaterials.com
A key advantage of using Cerium(IV) sulfate tetrahydrate as a heterogeneous catalyst is its convenient recovery and reuse. cjcatal.comajchem-a.com Studies have demonstrated that the catalyst can be filtered from the reaction mixture, washed, dried, and reused multiple times without a significant loss of its catalytic activity. For instance, in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, the catalyst maintained considerable activity even after the fifth run. cjcatal.comresearchgate.net This reusability, coupled with its low cost and ready availability, makes it an economically and environmentally attractive option. cjcatal.comajchem-a.com The ease of work-up and the ability to perform reactions under solvent-free conditions further enhance its practical advantages. cjcatal.comresearchgate.net
The following table demonstrates the reusability of the Ce(SO₄)₂·4H₂O catalyst in the synthesis of 2-amino-4-(4-methoxyphenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline.
| Run | Yield (%) |
|---|---|
| 1 | 94 |
| 2 | 92 |
| 3 | 92 |
| 4 | 90 |
| 5 | 89 |
Data sourced from a study on the multicomponent synthesis of polyhydroquinolines. ajchem-a.com
Cerium(IV) sulfate tetrahydrate has proven to be a highly efficient catalyst for multicomponent reactions (MCRs), which are powerful tools for synthesizing complex molecules in a single step. researchgate.net
Hantzsch Reactions: This catalyst is effective in the four-component Hantzsch reaction for synthesizing polyhydroquinoline derivatives. ajchem-a.com The reaction involves combining aromatic or aliphatic aldehydes, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions at 120°C. ajchem-a.com This method offers high yields (88-97%) and short reaction times (15-25 minutes). ajchem-a.com Another cerium salt, cerium(IV) ammonium nitrate, has also been used to catalyze the Hantzsch condensation to produce polyhydroquinolines at room temperature. capes.gov.br
Dihydroquinazolinone Synthesis: Ce(SO₄)₂·4H₂O efficiently catalyzes the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones. cjcatal.comresearchgate.net This reaction involves isatoic anhydride, an aromatic aldehyde, and a nitrogen source like ammonium acetate, conducted under solvent-free conditions at 120°C. cjcatal.comresearchgate.net The process is characterized by high product yields and short reaction times (30–50 minutes). researchgate.net
The table below summarizes the synthesis of various dihydroquinazolinone derivatives using Ce(SO₄)₂·4H₂O as a catalyst.
| Aldehyde | Nitrogen Source | Time (min) | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Ammonium acetate | 45 | 94 |
| 4-Chlorobenzaldehyde | Ammonium acetate | 30 | 96 |
| 4-Methylbenzaldehyde | Ammonium acetate | 45 | 92 |
| 4-Nitrobenzaldehyde | Ammonium acetate | 30 | 95 |
| Benzaldehyde | Methylamine | 50 | 90 |
Data sourced from a study on the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones. cjcatal.com
Cerium oxide (CeO₂), or nanoceria, is a widely used industrial catalyst derived, in some cases, from cerium sulfate hydrate (B1144303) precursors. core.ac.ukgoogle.commdpi.com For instance, cerium oxide nanorods can be synthesized by mixing cerium sulfate hydrate (Ce₂(SO₄)₃·xH₂O) with sodium hydroxide (B78521). google.com The catalytic performance of cerium oxide is profoundly affected by its structural properties, such as morphology, size, and shape. google.comunl.edu Controlling these parameters allows for the selective exposure of highly reactive crystalline facets, which can improve catalytic activity, selectivity, and stability. unl.edu Cerium oxide nanoparticles derived from the calcination of cerium(IV) sulfate tetrahydrate have been studied as catalysts for processes like the dehydration of sorbitol to isosorbide. techscience.com The calcination temperature plays a critical role, as it influences the crystalline structure and the nature of sulfate species, which in turn affects catalytic performance. techscience.com
The catalytic prowess of cerium oxide is intrinsically linked to the presence of oxygen vacancy defects on its surface. core.ac.ukunl.eduacs.org These vacancies, which are sites where an oxygen atom is missing from the crystal lattice, are crucial for ceria's remarkable oxygen storage capacity and redox catalytic performance. acs.orgacs.org The formation of these defects allows for dynamic oxygen exchange with the surrounding environment and is coupled with the formation of polarons, where electrons localize on cerium ions, reducing them from Ce⁴⁺ to Ce³⁺. acs.orgacs.org This redox couple (Ce³⁺/Ce⁴⁺) is central to many catalytic processes, including CO oxidation and hydrogenation reactions. mdpi.comacs.org A high density of oxygen vacancy defects has been shown to enhance the dispersion, activity, and even the self-regeneration ability of supported metal nanoparticles. core.ac.ukunl.edu The concentration and distribution of these defects can be controlled, for example, by the calcination temperature during the synthesis of CeO₂ from cerium sulfate, thereby tuning the catalytic activity. scispace.com
Homogeneous Catalysis
In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. Cerium(IV) sulfate also functions as a catalyst in such systems.
It is employed in redox titrations, where the transition between the colorless Ce(III) and the yellow-orange Ce(IV) serves as an indicator. taylorandfrancis.com In organic synthesis, cerium(IV) sulfate has been used as a cocatalyst with ruthenium porphyrin for the direct aerobic epoxidation of propylene (B89431). gdut.edu.cn In this system, Ce(IV) accelerates the reaction by promoting the formation of allyl radicals. gdut.edu.cn The combination of the cerium salt and the ruthenium complex resulted in significantly higher propylene conversion and selectivity to propylene oxide compared to using either catalyst alone. gdut.edu.cn The mechanism involves a complex interplay of ligand exchange and electron transfer steps. acs.org Furthermore, cerium(IV) is a key component in the Belousov-Zhabotinsky (B-Z) reaction, a classic example of a nonlinear chemical oscillator, where it catalyzes the oxidation of malonic acid by potassium bromate (B103136), cycling between its Ce(III) and Ce(IV) states. taylorandfrancis.com
Redox Catalysis in Analytical Chemistry
Cerium(IV) sulfate is a prominent oxidizing agent in analytical chemistry, particularly in redox titrations, a field often referred to as cerimetry. samaterials.comexaxol.com
Ceric sulfate is widely employed as a titrimetric reagent for the quantitative analysis of various inorganic and organic substances. exaxol.comgfschemicals.com Its solutions, typically prepared in 1-2 normal sulfuric acid for stability, are used in redox titrations. exaxol.com The Ce(IV) ion acts as a strong, one-electron oxidizer. An advantage of using ceric sulfate solutions is that the yellow color of the Ce(IV) ion can serve as a self-indicator, although indicators like ferroin (B110374) can be used for enhanced precision. exaxol.com It is considered a preferable alternative to potassium permanganate (B83412) for certain titrations, such as for iron, due to its higher stability and avoidance of side reactions. exaxol.com It can also be used to determine the concentration of substances like hydrogen peroxide, oxalates, and arsenite. exaxol.com The concentration of cerium(IV) sulfate solutions is often standardized against primary standards like sodium oxalate. exaxol.comsigmaaldrich.com
| Electrolyte | Concentration (M) | E° (V) vs. SCE |
|---|---|---|
| H₂SO₄ | 1.0 | 1.44 |
| 2.0 | 1.44 | |
| 4.0 | 1.43 | |
| 8.0 | 1.42 | |
| HNO₃ | 1.0 | 1.61 |
| 2.0 | 1.61 | |
| 4.0 | 1.62 | |
| HClO₄ | 1.0 | 1.70 |
| 2.0 | 1.71 | |
| 4.0 | 1.75 |
The redox potential of the Ce(IV)/Ce(III) couple is significantly influenced by the nature and concentration of the acid medium, due to the complexation of the cerium ions. mgesjournals.com In sulfuric acid, increasing the acid concentration slightly decreases the oxidation potential. mgesjournals.com
Cerium(IV) sulfate is a key component in the classic Belousov-Zhabotinsky (BZ) reaction, a well-known example of a chemical oscillator. ku.eduwikipedia.org This reaction demonstrates non-equilibrium thermodynamics, where the concentrations of intermediates oscillate over time, leading to periodic color changes in the solution. wikipedia.org
In the BZ reaction, the cerium salt acts as the catalyst, cycling between its +4 and +3 oxidation states. wikipedia.orgukim.mk The original formulation involved the oxidation of an organic acid, such as citric acid or malonic acid, by potassium bromate in a dilute sulfuric acid solution, catalyzed by cerium(IV) sulfate. ku.eduwikipedia.org The oscillation is driven by a complex mechanism involving two competing auto-catalytic processes. wikipedia.org The cerium(IV) ions are reduced to cerium(III) ions by the organic acid, and then re-oxidized back to cerium(IV) by bromate(V) ions. wikipedia.org The color of the solution oscillates between yellow (due to Ce(IV)) and colorless (due to Ce(III)). wikipedia.org The study of the BZ reaction and the role of the cerium catalyst provides fundamental insights into complex reaction kinetics, autocatalysis, and systems far from thermodynamic equilibrium. wikipedia.orgresearchgate.net
Advanced Materials Science and Engineering Research
Precursors for Oxide Materials Synthesis (e.g., Sn-Ce-O, CeO2)
Cerium sulfate (B86663) hydrate (B1144303) is a widely utilized precursor for the synthesis of various oxide materials, most notably cerium dioxide (CeO₂), also known as ceria. samaterials.com Ceria nanoparticles are of significant interest due to their catalytic, antioxidant, and UV-absorbing properties. mdpi.com The synthesis process often involves the precipitation of a cerium salt solution. nih.gov
Different synthesis methods using cerium sulfate hydrate as a precursor have been developed to control the size, shape, and properties of the resulting CeO₂ nanostructures. Common methods include co-precipitation, hydrothermal synthesis, and thermal decomposition. mdpi.comcambridge.org
Precipitation Method : In a typical precipitation synthesis, cerium(IV) sulfate tetrahydrate is used as the cerium source. mdpi.comnih.gov It is first dissolved in a solvent, such as water or glycerol (B35011), and then a precipitating agent like sodium hydroxide (B78521) or ammonium (B1175870) hydroxide is added to form a precipitate. nih.govcambridge.org This precipitate, often a hydrous oxide (CeO₂·xH₂O), is then washed, dried, and calcined at high temperatures (e.g., 600 °C) to yield fine, crystalline CeO₂ nanoparticles. nih.govcambridge.org The final product is typically a light-yellow powder with a cubic fluorite structure. nih.gov
Hydrothermal Synthesis : This method involves reacting cerium sulfate hydrate (e.g., cerium(III) sulfate octahydrate) with sodium hydroxide in a sealed container, often under microwave heating. google.com By controlling reaction parameters such as temperature (ranging from 80°C to 200°C), the size and aspect ratio of the resulting CeO₂ nanorods can be precisely controlled. google.com This technique allows for the synthesis of nanorods with lengths varying from under 51 nm to over 1.7 µm and high surface areas, which is beneficial for catalytic applications. google.com
Recycled Precursors : Research has also demonstrated the synthesis of nano-CeO₂ from recycled cerium precursors. researchgate.netkci.go.kr In these processes, a cerium-sodium-sulfate compound is first created, which is then converted to cerium hydroxide and subsequently to cerium oxide nanoparticles through calcination. researchgate.netkci.go.kr
The characteristics of the synthesized cerium oxide can be tailored by adjusting the synthesis conditions, as detailed in the table below.
| Synthesis Method | Cerium Precursor | Precipitating Agent | Key Parameters | Resulting Material | Reference |
| Precipitation | Cerium(IV) sulfate tetrahydrate | Sodium hydroxide | Dissolved in glycerol at 70°C, calcined at 600°C | CeO₂ nanoparticles (13-17 nm crystallite size) | nih.gov |
| Co-precipitation | Cerium(IV) sulfate tetrahydrate | Ammonium hydroxide | Room temperature dissolution, drying at 100°C | Nanocrystalline CeO₂ | cambridge.org |
| Hydrothermal | Cerium(III) sulfate octahydrate | Sodium hydroxide | Microwave heating (80°C - 200°C) | CeO₂ nanorods (variable length and aspect ratio) | google.com |
| Intermediate Step | Cerium(IV) sulfate | Alkali/Ammonium hydroxide or carbonate | Stirred aqueous solution | Cerium dioxide hydrate (CeO₂·xH₂O) | iaea.org |
Applications in Surface Modification and Protection
Cerium sulfate hydrate plays a significant role in the surface treatment of metals, particularly in creating corrosion-resistant coatings. samaterials.comresearchgate.net These treatments are being explored as environmentally friendly alternatives to traditional chromate-based coatings. uvic.ca The protective mechanism involves the formation of a stable cerium oxide or hydroxide layer on the metal surface, which acts as a barrier against corrosive agents. researchgate.net
Cerium sulfate is used to form protective conversion coatings on aluminum alloys. stanfordmaterials.comresearchgate.net The process typically involves immersing the aluminum part in a solution containing cerium salts. researchgate.net This leads to the precipitation of cerium oxides and/or hydroxides onto the alloy surface, filling in pores and defects and enhancing corrosion resistance. researchgate.netresearchgate.net
An important application is the sealing of anodic oxide films on aluminum. mdpi.com Anodizing aluminum creates a porous oxide layer (Al₂O₃), which provides some protection. researchgate.net Sealing these pores significantly improves corrosion resistance. google.com Cerium sulfate solutions are used as sealing agents. google.com When an anodized aluminum alloy is treated with a cerium salt solution, cerium compounds precipitate within the nanopores of the alumina (B75360) layer. researchgate.net This sealing process effectively blocks pathways for corrosive species, thereby protecting the underlying metal. researchgate.net
Research has shown that sealing anodized aluminum with cerium-containing solutions significantly enhances its protective properties. researchgate.netelectrochemsci.org For instance, synergistic sealing using both nickel and cerium salts can generate hydrated alumina, nickel hydroxide, and cerium hydroxide precipitates simultaneously, which effectively fill the pores of the anodic film and improve its compactness and corrosion resistance. electrochemsci.org Studies using electrochemical methods have demonstrated that aluminum alloys sealed with cerium-based solutions exhibit lower corrosion currents and more positive corrosion potentials compared to unsealed or water-sealed samples, indicating superior protection. researchgate.netelectrochemsci.org The concentration of cerium deposited within the pores can range from 5.3 to 10.4 wt.%, depending on the sealing conditions. researchgate.net
| Alloy | Anodizing Process | Sealing Treatment | Observed Outcome | Reference |
| ZL101A Aluminum Alloy | Sulfuric acid/oxalic acid anodizing | Synergistic sealing with nickel and cerium salts | Formation of hydrated alumina and hydroxide precipitates, leading to the best corrosion resistance. | electrochemsci.org |
| Aluminum | Phosphoric acid anodizing | Sealing in 0.5M CeCl₃ solution | Filling of nano-pores with Ce(OH)₃/Ce₂O₃, increasing cerium concentration up to 10.4 wt.% and enhancing corrosion protection. | researchgate.net |
| Aluminum Alloy 6061 | Boric acid-sulfuric acid anodizing | Immersion in boiling 50 mM cerium sulfate solution | Sealing of the surface coating for corrosion protection. | google.com |
Development of Luminescent Materials via Cerium Doping
Cerium sulfate hydrate is a key precursor for doping host materials to create phosphors and other luminescent materials. mdpi.com The luminescence typically arises from the Ce³⁺ ion, which can be introduced into a host crystal lattice using a cerium salt during synthesis. acs.orgresearchgate.net The Ce³⁺ ion acts as an activator, absorbing energy (often in the UV range) and then emitting it as visible light. mdpi.comacs.org
A notable example is the synthesis of LaPO₄:Ce,Tb phosphors. In this system, cerium sulfate hydrate, along with terbium sulfate hydrate, is used as a source of dopant ions. mdpi.com The Ce³⁺ ion serves as an effective sensitizer (B1316253) for the Tb³⁺ ion, meaning it absorbs excitation energy and efficiently transfers it to the Tb³⁺ ion, which then emits a characteristic green light. mdpi.com The resulting phosphors absorb energy around 277 nm, corresponding to the f-d transitions of Ce³⁺, and exhibit a strong green emission at 543 nm from the Tb³⁺ ion. mdpi.com
The morphology of these phosphor materials can be influenced by the precursor used; for instance, using rare earth sulfates as raw materials tends to produce micro-spherical phosphors. mdpi.com The fundamental interaction of hydrated Ce³⁺ ions with other molecules is crucial for these applications, as complex formation can quench the inherent fluorescence of the cerium ion. acs.org
Role in Ceramic and Glass Technologies
Cerium sulfate, and the cerium compounds derived from it, have numerous applications in the ceramic and glass industries. beyondchem.comamericanelements.com Cerium is considered the most efficient glass polishing agent for precision optical applications. americanelements.comamericanelements.com Cerium dioxide, often produced from precursors like cerium sulfate, is used as a polishing powder. iaea.orgbeyondchem.com
In glass manufacturing, cerium compounds are used for both coloring and decoloring glass. samaterials.comsamaterials.com They can impart a yellow to orange color to glass. samaterials.com Cerium is also used in a variety of specialty ceramics, including dental compositions, and as a phase stabilizer in zirconia-based products. beyondchem.com Furthermore, cerium(IV) sulfate tetrahydrate has been investigated as a reusable, heterogeneous solid acid catalyst in various chemical syntheses, highlighting its versatility in industrial processes. cjcatal.comajchem-a.com
Environmental Research and Remediation Applications
Role in Water Treatment Processes as a Coagulant
Cerium sulfate (B86663) hydrate (B1144303) functions as a coagulant in water treatment, a process that involves the aggregation of fine, suspended particles into larger flocs that can be more easily removed through sedimentation or filtration. mdpi.combiointerfaceresearch.com Cerium-based coagulants have demonstrated high efficiency in removing pollutants, most notably phosphorus, from wastewater. mdpi.comvtruralwater.org The removal mechanism involves the reaction of cerium ions with phosphate (B84403) ions to form a stable, insoluble precipitate of cerium phosphate (CePO₄). mdpi.comstanfordmaterials.com This direct precipitation is a key advantage, as it forms tight, crystalline flocs that trap less water, resulting in a lower volume of sludge compared to conventional coagulants. vtruralwater.orgnih.gov
Table 1: Comparative Performance of Cerium and Alum Coagulants
| Parameter | Cerium-Based Coagulant | Aluminum Sulfate (Alum) | Reference |
|---|---|---|---|
| Optimal Phosphorus Removal | Up to 98.9% | ~89.5% | mdpi.com |
| Effective pH Range | Wide (3 to 10) | Narrow (Optimal around neutral pH) | mdpi.com |
| Optimal Dosage Ratio (Coagulant to Phosphorus) | 1.5 mg-Ce/mg-P | 5.0 mg-Al/mg-P | mdpi.com |
| Peak COD Removal | ~27.9% | ~19.9% | mdpi.comresearchgate.net |
| Sludge Volume | Considerably decreased | Higher volume | vtruralwater.orgnih.gov |
Application in Membrane Bioreactors for Fouling Control
Membrane bioreactors (MBRs) are advanced wastewater treatment systems that combine biological degradation of pollutants with membrane filtration. researchgate.netwaterandwastewater.com A significant operational challenge in MBRs is membrane fouling—the accumulation of materials on the membrane surface, which reduces its performance and lifespan and increases operating costs. semanticscholar.orgthembrsite.com Cerium sulfate hydrate has been investigated as an additive in MBRs to help control this fouling. stanfordmaterials.comsamaterials.comchembk.com
The addition of cerium compounds can mitigate membrane fouling while simultaneously removing contaminants like phosphorus. google.com Conventional coagulants, such as iron-based salts, can effectively precipitate phosphorus but often lead to severe membrane fouling. google.com In contrast, research suggests that rare earth clarifying agents, including cerium salts, can bind with phosphate and other contaminants, which are then removed with the sludge, without causing significant negative effects on the membrane pressure or integrity. google.com The control of fouling is a critical factor, as it is influenced by complex interactions between membrane properties, biomass characteristics like mixed liquor suspended solids (MLSS), and operating conditions. researchgate.netsemanticscholar.org By potentially altering the characteristics of the sludge and reducing the concentration of foulants like soluble microbial products (SMPs), cerium additives can help maintain stable membrane permeability and prolong the operational cycles between membrane cleanings. semanticscholar.orgstanfordmaterials.comsamaterials.com
Table 2: Research Findings on Cerium Additives in MBRs
| Research Focus | Key Finding | Reference |
|---|---|---|
| Fouling Control Additive | Cerium(IV) sulfate hydrate can be used as an additive to control membrane pollution in MBRs. | stanfordmaterials.comsamaterials.comchembk.com |
| Phosphorus Removal & Fouling | Cerium chloride salts effectively remove phosphorus in MBRs without the excessive membrane fouling associated with traditional clarifying agents. | google.com |
| Mechanism | Rare earth clarifying agents bind phosphate ions and other contaminants, which are removed with the sludge, having minimal negative impact on membrane pressure. | google.com |
| General Fouling Factors | Membrane fouling is influenced by MLSS concentration, soluble microbial products (SMPs), and extracellular polymeric substances (EPS). | semanticscholar.org |
Considerations for Environmental Fate and Transport
When considering the use of cerium sulfate hydrate in environmental applications, it is crucial to understand its potential fate and transport within ecosystems. As a water-soluble compound, cerium sulfate hydrate is likely to be mobile in the environment, particularly in aquatic systems. fishersci.comthermofisher.com Its solubility means it can spread in water systems and is expected to be highly mobile in soils. thermofisher.com
The environmental impact of its components, cerium and sulfate, must be evaluated. Safety data indicates that cerium sulfate hydrate is very toxic to aquatic organisms and has the potential to cause long-term adverse effects in the aquatic environment. fishersci.comthermofisher.comcarlroth.commerckmillipore.com Therefore, its release into surface water or groundwater systems is a significant concern. fishersci.com Studies on the environmental fate of cerium are limited, but it is known that cerium can be taken up by crops and has an affinity for humic substances, which may affect its availability in aquatic environments. scbt.com The sulfate component can also have environmental consequences; it can be leached from soil into groundwater and surface water. scbt.com High concentrations of sulfate in drinking water can impart a noticeable taste, and it may also contribute to the corrosion of water distribution systems. scbt.com The biogeochemical cycling of sulfate in aquatic systems can be complex, with microbial activities potentially leading to the production of toxic hydrogen sulfide (B99878) under anaerobic conditions. researchgate.net
Table 3: Environmental Fate and Transport Profile of Cerium Sulfate Hydrate
| Aspect | Description | Reference |
|---|---|---|
| Mobility | Highly mobile in the environment due to its water solubility. May spread in water systems and soils. | fishersci.comthermofisher.com |
| Aquatic Ecotoxicity | Classified as very toxic to aquatic life, with potential for long-term adverse effects. | fishersci.comthermofisher.comcarlroth.commerckmillipore.com |
| Persistence | Persistence is considered unlikely for the soluble form, but long-term environmental effects are a concern. | fishersci.comthermofisher.com |
| Bioaccumulation | Bioaccumulation potential is considered unlikely, though cerium can be taken up by plants. | thermofisher.comscbt.com |
| Sulfate Fate | Can be leached from soil to water. Removed from the atmosphere by wet and dry deposition. Can be reduced by sulfate-reducing bacteria. | scbt.com |
Future Research Directions and Challenges
Elucidating Undetermined Thermal Decomposition Mechanisms
The thermal decomposition of cerium sulfate (B86663) hydrates is a complex process with conflicting reports in the literature. researchgate.net Some studies suggest a direct decomposition to ceric oxide, while others indicate the formation of cerous sulfate as an intermediate phase. researchgate.net These discrepancies may arise from variations in experimental conditions such as the atmosphere (air, N₂, vacuum) and heating profiles used by different research groups. researchgate.net
Future research must focus on systematically investigating the thermal decomposition pathways of different cerium sulfate hydrate (B1144303) polymorphs and hydration states. For instance, two polymorphic forms of Ce(SO₄)₂·4H₂O, α- and β-, exhibit different dehydration processes, one being a two-step and the other a one-step process, respectively, before forming anhydrous Ce(SO₄)₂. chalmers.se The subsequent decomposition of the anhydrous form into CeO₂ involves the formation of intermediate xCeO₂·yCe(SO₄)₂ species. chalmers.se
Advanced in-situ characterization techniques, such as high-temperature X-ray diffraction (HT-XRD) and evolved gas analysis (EGA) coupled with mass spectrometry, are crucial to identify and quantify the gaseous products and solid intermediates at each stage. Such studies will provide a definitive understanding of the reaction mechanisms, which is vital for applications like the controlled synthesis of CeO₂ nanoparticles with specific properties.
Table 1: Thermal Decomposition Data for Cerium(IV) Sulfate Tetrahydrate
| Feature | Description |
| Initial Compound | Ce(SO₄)₂·4H₂O |
| Dehydration | Occurs in one or two steps depending on the polymorph, forming anhydrous Ce(SO₄)₂. chalmers.se |
| Decomposition of Anhydrous Form | Decomposes above 350°C. samaterials.com |
| Intermediate Products | Formation of cerous sulfates and/or cerium oxysulfates has been reported. researchgate.net Intermediate xCeO₂·yCe(SO₄)₂ species are formed. chalmers.se |
| Final Product | CeO₂ is the ultimate decomposition product at higher temperatures (e.g., 800°C). researchgate.net |
Deeper Understanding of Mixed-Valence Behavior and Charge Delocalization
Cerium is well-known for its ability to exist in both +3 and +4 oxidation states, leading to fascinating mixed-valence compounds. wikipedia.orgscientific.net This dual valency is due to the similar energy levels of the 4f, 5d, and 6s electrons. wikipedia.org In some cerium compounds, the 4f electron is ambiguously localized or delocalized, resulting in an intermediate-valent state. wikipedia.orgwikipedia.org
A significant challenge lies in understanding the nature of charge delocalization in mixed-valence cerium sulfates. For example, in K₅Ce₂(SO₄)₆·H₂O, it is suggested that the extra f¹ electron is delocalized over a Ce-O-Ce moiety, resulting in an average oxidation state between +3 and +4 for each cerium ion. researchgate.net This contrasts with systems where distinct Ce³⁺ and Ce⁴⁺ sites are present.
Future research should employ a combination of advanced spectroscopic techniques, such as X-ray Absorption Near Edge Structure (XANES) and Electron Paramagnetic Resonance (EPR), with high-resolution crystallographic studies to probe the local electronic and geometric structures of the cerium centers. researchgate.netacs.org Understanding the factors that control charge localization versus delocalization is key to designing new materials with tailored electronic and magnetic properties.
Tailored Synthesis for Specific Morphologies and Hydration States
The synthesis of cerium sulfate hydrates with controlled morphologies and specific hydration states remains a significant challenge. The properties and reactivity of these compounds are highly dependent on their physical form, such as crystal size, shape, and the number of water molecules in the crystal lattice. samaterials.com For instance, different hydrates like the tetrahydrate, pentahydrate, and octahydrate are used in various applications, from catalysts to polishing materials. stanfordmaterials.comsamaterials.com
Current synthetic methods often result in a mixture of phases or poorly defined materials. Future research should focus on developing more precise and reproducible synthetic strategies. This includes exploring novel methods like hydrothermal synthesis, which has shown promise in producing layered coordination polymers. The use of structure-directing agents, such as organic templates or specific counter-ions, could also provide a pathway to control the crystallization process and obtain desired morphologies. A systematic investigation of the influence of reaction parameters like temperature, pH, and reactant concentrations on the final product characteristics is essential.
Table 2: Examples of Cerium Sulfate Hydrates and Their Synthesis/Applications
| Compound | Synthesis Method | Key Application Area(s) |
| Ce(SO₄)₂·4H₂O | Dissolving CeO₂ in concentrated sulfuric acid and crystallization. samaterials.com | Oxidizing agent, catalyst, precursor for CeO₂ nanoparticles. samaterials.com |
| Ce₂(SO₄)₃·8H₂O | - | Catalyst material, precursor for other cerium compounds. samaterials.com |
| K₅Ce₂(SO₄)₆·H₂O | - | Model system for studying mixed-valence behavior. researchgate.net |
Advanced Computational Modeling of Structure, Reactivity, and Electron Transfer
Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the properties of cerium compounds. researchgate.netosti.gov DFT calculations can provide insights into the electronic structure, stability of different coordination environments, and reaction mechanisms that are difficult to obtain experimentally. nih.govacs.org
Future computational work should focus on several key areas. Firstly, developing more accurate theoretical models that can reliably predict the structures and free energies of different cerium sulfate hydrate complexes in aqueous solutions is crucial. osti.gov This includes accurately modeling the complexation of Ce³⁺ and Ce⁴⁺ ions with sulfate and bisulfate anions. nih.govacs.org Secondly, advanced simulations are needed to model the dynamics of electron transfer processes in cerium sulfate systems, which is fundamental to their role in redox catalysis and flow batteries. nih.gov Finally, computational screening of different synthetic conditions could accelerate the discovery of new synthetic routes for tailored materials.
Exploring Novel Catalytic Pathways and Selectivity Enhancements
Cerium sulfates are versatile catalysts used in a variety of organic and inorganic reactions. aemree.combeyondchem.com They have been employed as catalysts for oxidation, esterification, and in multicomponent reactions. acs.orgcjcatal.comresearchgate.net For example, Ce(SO₄)₂·4H₂O has been shown to be an efficient, reusable heterogeneous catalyst for the synthesis of polyhydroquinolines and 2,3-dihydroquinazolin-4(1H)-ones. researchgate.netajchem-a.com
A key challenge is to enhance the selectivity of cerium sulfate-based catalysts for specific reactions. For instance, in the epoxidation of propylene (B89431), while cerium(IV) sulfate can act as a cocatalyst to improve conversion, it can also promote undesired side reactions. acs.orggdut.edu.cn Future research should focus on understanding the reaction mechanisms on the catalyst surface to identify the factors that control selectivity. This could involve modifying the catalyst support, doping with other metals, or controlling the catalyst's surface acidity and redox properties. acs.orgmdpi.comeeer.orgnih.gov In-situ spectroscopic studies combined with kinetic analysis will be invaluable in unraveling these complex catalytic pathways.
Integration into Multifunctional Materials and Systems
The unique properties of cerium sulfate hydrates make them attractive components for integration into multifunctional materials and systems. For example, their redox activity is central to their use in redox flow batteries and as catalysts in environmental applications like selective catalytic reduction (SCR) of NOx. mdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
